molecular formula C18H21ClN2 B11820394 5-(1-Benzylpiperidin-2-yl)-2-chloro-4-methylpyridine

5-(1-Benzylpiperidin-2-yl)-2-chloro-4-methylpyridine

Cat. No.: B11820394
M. Wt: 300.8 g/mol
InChI Key: YCMRDAODIFXEIV-UHFFFAOYSA-N
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Description

5-(1-Benzylpiperidin-2-yl)-2-chloro-4-methylpyridine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of 5-(1-Benzylpiperidin-2-yl)-2-chloro-4-methylpyridine involves several steps. One common synthetic route includes the reaction of 2-chloro-4-methylpyridine with 1-benzylpiperidine under specific reaction conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

5-(1-Benzylpiperidin-2-yl)-2-chloro-4-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form substituted products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

5-(1-Benzylpiperidin-2-yl)-2-chloro-4-methylpyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1-Benzylpiperidin-2-yl)-2-chloro-4-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

5-(1-Benzylpiperidin-2-yl)-2-chloro-4-methylpyridine can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for various scientific and industrial applications.

Properties

Molecular Formula

C18H21ClN2

Molecular Weight

300.8 g/mol

IUPAC Name

5-(1-benzylpiperidin-2-yl)-2-chloro-4-methylpyridine

InChI

InChI=1S/C18H21ClN2/c1-14-11-18(19)20-12-16(14)17-9-5-6-10-21(17)13-15-7-3-2-4-8-15/h2-4,7-8,11-12,17H,5-6,9-10,13H2,1H3

InChI Key

YCMRDAODIFXEIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCCN2CC3=CC=CC=C3)Cl

Origin of Product

United States

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